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molecular formula C10H13NO3 B1419125 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 952511-66-9

1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B1419125
M. Wt: 195.21 g/mol
InChI Key: APFUPMUUCNGATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329730B2

Procedure details

A 2M aqueous solution of sodium hydroxide (5.38 ml, 10.75 mmol) was added to a solution of methyl 1-(2-methylpropyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate (D27; 0.45 g, 2.151 mmol) in methanol (10 ml). The mixture was stirred at room temperature for 2 hrs and then the solvent was removed under vacuum. The residue was taken up with water, neutralised with 2M HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulphate and concentrated under vacuum to give the title compound as a white solid (400 mg).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.38 mL
Type
reactant
Reaction Step One
Name
methyl 1-(2-methylpropyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][CH:4]([CH3:17])[CH2:5][N:6]1[CH:11]=[CH:10][C:9]([C:12]([O:14]C)=[O:13])=[CH:8][C:7]1=[O:16]>CO>[CH3:3][CH:4]([CH3:17])[CH2:5][N:6]1[CH:11]=[CH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8][C:7]1=[O:16] |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.38 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 1-(2-methylpropyl)-2-oxo-1,2-dihydro-4-pyridinecarboxylate
Quantity
0.45 g
Type
reactant
Smiles
CC(CN1C(C=C(C=C1)C(=O)OC)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CN1C(C=C(C=C1)C(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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